molecular formula C13H14O3 B1339204 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one CAS No. 70441-03-1

7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one

Cat. No. B1339204
CAS RN: 70441-03-1
M. Wt: 218.25 g/mol
InChI Key: BWXZRLGTSDKAOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those related to 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one, has been explored in various studies. For instance, the synthesis of spirofurochromanone derivatives has been achieved using an eco-friendly approach, which resulted in good yields and shorter reaction times. These compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectrometry analysis . Another study reported a one-pot protocol for the synthesis of dispiroacetals with a cyclobutane motif, which could undergo ring expansion to form benzofuran derivatives . Additionally, novel spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues were synthesized and characterized, showing potential as anticancer agents .

Molecular Structure Analysis

The molecular structures of spirocyclic compounds have been determined using various analytical techniques. For example, the crystal structure of a spirocyclic chroman was determined, which presumably arose from the dimerization of an intermediate o-quinone methide . In another study, the conformational variety of a 7-oxa-1-azabicyclo[2.2.1]heptane derivative was analyzed using NMR and X-ray analyses, revealing different orientations of spiro connected rings .

Chemical Reactions Analysis

Spirocyclic compounds have been shown to participate in various chemical reactions. The spirocyclic patchouli odorant underwent a ring reversal, which was achieved through an alternative six-step synthesis involving intramolecular ene reactions and ketohydroxylation . The reactivity of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones was studied, representing precursors of unstable spiro[5.2]cycloocta-4,7-dien-6-ones, and their reactions with nucleophiles were enhanced by dynamic spiro-activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds have been evaluated in various studies. The synthesized spirofurochromanone derivatives exhibited good antioxidant activity by DPPH radical scavenging assay and hydrogen peroxide assay . The spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues showed anticancer activity and were found to be less toxic against human embryonic kidney cell lines, indicating a favorable therapeutic profile . The odor properties of spirocyclic compounds were also studied, with different substituents affecting the overall olfactory characteristics .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Application in Synthesis of Tacrine Hybrids: A study reports the synthesis of novel 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], a class of compounds where cycloalkane is cyclopentane, cyclohexane, among others. These compounds were synthesized using a one-pot cyclocondensation reaction of 2-aminobenzonitrile and spiro[chroman-2,1′-cycloalkan]-4-ones. The resulting spirochromeno-quinolines showed promising results in AChE inhibition and cytotoxicity activity, suggesting their potential as tacrine analogs for therapeutic use (Bonacorso et al., 2015).

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines: Research involving 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), prostate (PC3), pancreatic (PACA2), and breast (MDA) cancer cells. This highlights the potential of these compounds in developing anticancer treatments (Malah et al., 2021).

Anti-inflammatory and Antioxidant Properties

  • Potential as Anti-inflammatory and Antioxidant Agents: A series of spirofurochromanone derivatives showed notable anti-inflammatory activity in the albumin denaturation technique. Additionally, these compounds exhibited good antioxidant activity in both DPPH radical scavenging assay and hydrogen peroxide assay. This research suggests the potential of these compounds as therapeutic agents for inflammatory and oxidative stress-related disorders (Ashok et al., 2017).

Synthesis and Reactivity Studies

  • Investigation into Synthesis and Reactivity: Studies on spiro[2H-chromen-2,1′-cycloalkanes] have explored their synthesis from cycloalkanones and their reactions with halogens. These investigations provide insight into the chemical behavior and potential applications of these compounds in various synthetic processes (Brogden & Hepworth, 1983).

Catalytic Dehydrogenation

  • Molecular Rearrangement in Catalytic Dehydrogenation: Research on the catalytic dehydrogenation of substituted spiro compounds revealed the formation of various complex structures, demonstrating the utility of these compounds in advanced organic synthesis and the study of molecular rearrangements (Mitra et al., 1992).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand its mechanism of action.


properties

IUPAC Name

7-hydroxyspiro[3H-chromene-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-9-3-4-10-11(15)8-13(5-1-2-6-13)16-12(10)7-9/h3-4,7,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXZRLGTSDKAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567928
Record name 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one

CAS RN

70441-03-1
Record name 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ashok, EVL Madhuri, M Sarasija, SS Kanth… - RSC …, 2017 - pubs.rsc.org
A series of 2′-substituted-3′-methylspiro[cyclohexane-1,7′-furo[3,2-g]chroman]-5′(7′H)-one, 5a–i and 7a–u have been synthesized using an eco-friendly approach to attain good …
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
L Feng, MM Maddox, MZ Alam… - Journal of medicinal …, 2014 - ACS Publications
On the basis of recently reported abyssinone II and olympicin A, a series of chemically modified flavonoid phytochemicals were synthesized and evaluated against Mycobacterium …
Number of citations: 106 0-pubs-acs-org.brum.beds.ac.uk

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